1-Bromo-2-nitro-9h-fluoren-9-one
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Overview
Description
1-Bromo-2-nitro-9H-fluoren-9-one is an organic compound that belongs to the class of fluorenones It is characterized by the presence of a bromine atom and a nitro group attached to the fluorenone core
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-2-nitro-9H-fluoren-9-one can be synthesized through a multi-step process involving the bromination and nitration of fluorenone derivatives. The typical synthetic route involves the bromination of 9H-fluoren-9-one to form 1-bromo-9H-fluoren-9-one, followed by nitration to introduce the nitro group at the 2-position. The reaction conditions often involve the use of bromine and nitric acid under controlled temperature and solvent conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires careful control of reaction parameters to ensure high yield and purity of the final product. The use of efficient catalysts and optimized reaction conditions can enhance the production efficiency .
Chemical Reactions Analysis
Types of Reactions
1-Bromo-2-nitro-9H-fluoren-9-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.
Oxidation Reactions: The compound can undergo oxidation to form higher oxidation state derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride in hydrochloric acid can reduce the nitro group.
Oxidation: Strong oxidizing agents like potassium permanganate can be used for oxidation reactions.
Major Products Formed
Substitution: Formation of various substituted fluorenone derivatives.
Reduction: Formation of 1-bromo-2-amino-9H-fluoren-9-one.
Oxidation: Formation of higher oxidation state fluorenone derivatives.
Scientific Research Applications
1-Bromo-2-nitro-9H-fluoren-9-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and materials.
Biology: Potential use in the study of biological pathways and interactions due to its unique structural features.
Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.
Mechanism of Action
The mechanism of action of 1-Bromo-2-nitro-9H-fluoren-9-one involves its interaction with molecular targets through its bromine and nitro functional groups. These interactions can lead to various chemical transformations, including nucleophilic substitution and reduction reactions. The pathways involved depend on the specific conditions and reagents used in the reactions .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-9H-fluoren-9-one: Similar structure but lacks the nitro group.
2-Nitro-9H-fluoren-9-one: Similar structure but lacks the bromine atom.
Uniqueness
The combination of these functional groups allows for diverse chemical transformations and applications in various fields .
Properties
CAS No. |
21921-54-0 |
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Molecular Formula |
C13H6BrNO3 |
Molecular Weight |
304.09 g/mol |
IUPAC Name |
1-bromo-2-nitrofluoren-9-one |
InChI |
InChI=1S/C13H6BrNO3/c14-12-10(15(17)18)6-5-8-7-3-1-2-4-9(7)13(16)11(8)12/h1-6H |
InChI Key |
JGCJPMDFBFJJDI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C2=O)C(=C(C=C3)[N+](=O)[O-])Br |
Origin of Product |
United States |
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